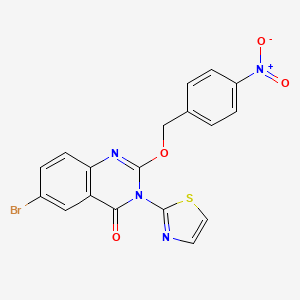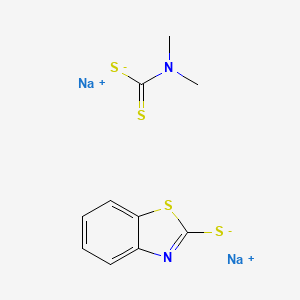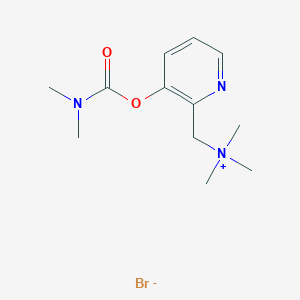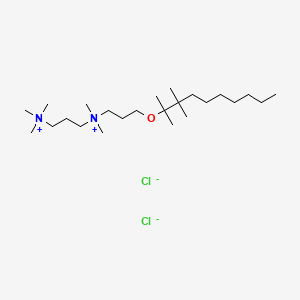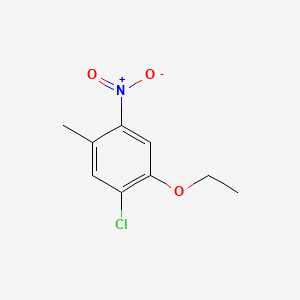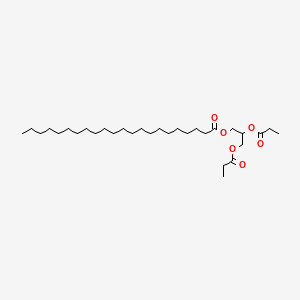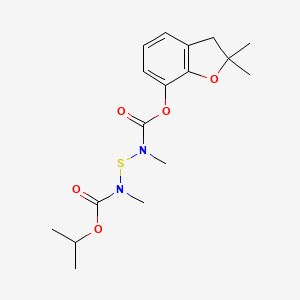
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Reactants: Methylating agents such as methyl iodide.
- Conditions: Strong bases like sodium hydride, room temperature.
Step 3: Attachment of the N-methyl-N-isopropoxycarbonylaminothio Group
- Reactants: Isopropyl chloroformate, thiourea derivatives.
- Conditions: Mild temperatures, inert atmosphere.
Step 4: Final Functionalization
- Reactants: Carbamoyl chloride derivatives.
- Conditions: Basic conditions, room temperature.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)- typically involves multi-step organic reactions. The starting materials are usually simple benzofuran derivatives, which undergo various functional group modifications.
-
Step 1: Formation of the Benzofuran Core
- Reactants: Phenol derivatives and acetic anhydride.
- Conditions: Acidic or basic catalysts, elevated temperatures.
化学反応の分析
Types of Reactions
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide.
- Conditions: Acidic or basic medium, elevated temperatures.
- Products: Oxidized benzofuran derivatives.
-
Reduction
- Reagents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
- Conditions: Room temperature, inert atmosphere.
- Products: Reduced benzofuran derivatives.
-
Substitution
- Reagents: Halogenating agents, nucleophiles.
- Conditions: Room temperature, various solvents.
- Products: Substituted benzofuran derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas.
Catalysts: Palladium on carbon, acid or base catalysts.
Solvents: Dichloromethane, ethanol, water.
科学的研究の応用
Chemistry
- Used as intermediates in organic synthesis.
- Studied for their unique reactivity and stability.
Biology
- Investigated for their potential as enzyme inhibitors.
- Used in the study of metabolic pathways.
Medicine
- Explored for their potential as therapeutic agents.
- Studied for their anti-inflammatory and anti-cancer properties.
Industry
- Used in the development of new materials.
- Employed in the synthesis of dyes and pigments.
作用機序
The mechanism of action of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)- involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Benzofuran
- 2,3-Dihydrobenzofuran
- 7-Hydroxybenzofuran
Uniqueness
- The presence of the N-methyl-N-isopropoxycarbonylaminothio group distinguishes it from other benzofurans.
- Unique reactivity due to the specific functional groups attached.
Conclusion
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)- is a complex and versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
特性
CAS番号 |
65907-29-1 |
|---|---|
分子式 |
C17H24N2O5S |
分子量 |
368.4 g/mol |
IUPAC名 |
propan-2-yl N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C17H24N2O5S/c1-11(2)22-15(20)18(5)25-19(6)16(21)23-13-9-7-8-12-10-17(3,4)24-14(12)13/h7-9,11H,10H2,1-6H3 |
InChIキー |
BFSFEYYYMRSBEG-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
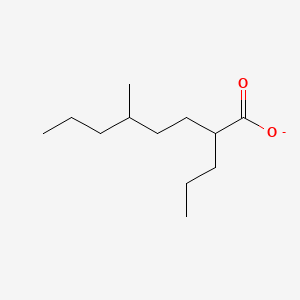
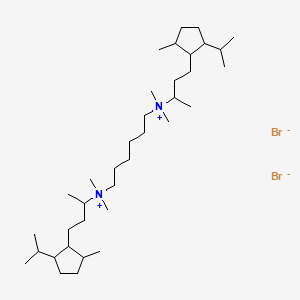

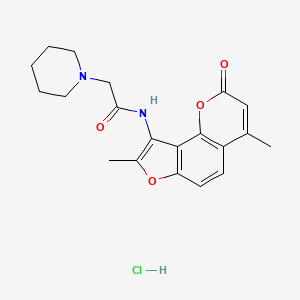
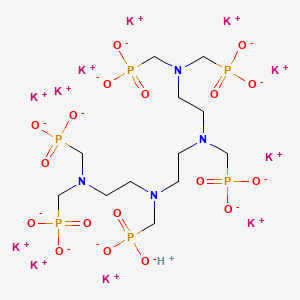
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
